Euphol
Overview
Description
Euphol is a tetracyclic triterpene alcohol isolated from the sap of Euphorbia tirucalli. It has anti-mutagenic, anti-inflammatory, and immunomodulatory effects and is orally active .
Synthesis Analysis
Euphol is predominantly found in the latex of Euphorbia tirucalli. Two latex-specifically expressed oxidosqualene cyclases (OSCs) from E. tirucalli, designated as EtOSC5 and EtOSC6, were functionally characterized. EtOSC5 produces euphol and its 20 S -isomer tirucallol as two of the major products .Molecular Structure Analysis
Euphol is a tetracyclic triterpene alcohol .Chemical Reactions Analysis
Euphol inhibits the monoacylglycerol lipase (MGL) activity via a reversible mechanism .Physical And Chemical Properties Analysis
Euphol is a white powder, easily soluble in n-hexane, chloroform, methanol .Scientific Research Applications
Source and Extraction
Eupha-8,24-dienol, also known as Euphol, is a triterpenoid that has been isolated from the ethyl acetate extract of Euphorbia kansui . Euphorbia kansui is a plant species that has long been used in traditional Chinese medicine .
Chemical Structure
The chemical structure of Euphol is represented as (3S,5R,10S,13S,14S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .
Cytotoxicity
Euphol has been found to exhibit moderate cytotoxicity against various cancer cell lines. For instance, it has shown cytotoxic effects against colon cancer HCT-116, gastric cancer MKN-45, and breast cancer MCF-7 .
Anticancer Activities
Euphol, along with other triterpenoids, has been reported to possess various pharmacological properties, including anticancer activities . It has exhibited various degrees of cytotoxic effects against human breast adenocarcinoma (MCF-7) and cellosaurus (C6) cancer cell lines .
Pharmacological Properties
Triterpenoids like Euphol have been reported to possess a wide range of medicinal applications due to their diverse pharmacological properties . These properties support the traditional uses of the Euphorbia species in treating diseases ranging from respiratory infections, body and skin irritations, digestion complaints, inflammatory infections, body pain, microbial illness, snake or scorpion bites, pregnancy, as well as sensory disorders .
Drug Discovery
The diverse therapeutic applications and great structural diversity of Euphol make it of interest to chemists and biochemists in the field of drug discovery from natural products . The triterpenoids in Euphorbia species can provide potential leads that can be developed into pharmaceutical compounds for a wide range of medicinal applications .
Mechanism of Action
Eupha-8,24-dienol, also known as Euphol, is a triterpenoid alcohol with a structure similar to cholesterol . It has been isolated from various plants, including Euphorbia kansui . This compound has been found to have a wide range of pharmacological properties .
Target of Action
It has been found to exhibit moderate cytotoxicity against colon cancer hct-116, gastric cancer mkn-45, and breast cancer mcf-7 . This suggests that it may interact with cellular targets that are crucial for the survival and proliferation of these cancer cells.
Mode of Action
In the context of cancer, it has been found to inhibit the proliferation, motility, and colony formation of cancer cells . It can also induce apoptosis by modulating ERK signaling and activate autophagy-associated cell death .
Biochemical Pathways
Its anticancer activity suggests that it may affect pathways related to cell proliferation, apoptosis, and autophagy
Result of Action
Euphol’s action results in a variety of molecular and cellular effects. In cancer cells, it inhibits proliferation, motility, and colony formation, and induces apoptosis and autophagy-associated cell death . These effects contribute to its anticancer activity.
Safety and Hazards
properties
IUPAC Name |
(3S,5R,10S,13S,14S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22?,25+,26+,28-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-ZMBNEQANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)C1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Euphadienol | |
CAS RN |
514-47-6 | |
Record name | Euphol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Euphol exert its anti-cancer effects?
A1: Euphol exhibits anti-cancer activity through multiple mechanisms. In breast cancer cells, Euphol induced cell cycle arrest at the G1 phase by downregulating cyclin D1 expression and upregulating the cyclin-dependent kinase (CDK) inhibitors p21 and p27. [] This resulted in the hypophosphorylation of Rb, ultimately inhibiting cell cycle progression. In other cancer models, including gastric cancer, Euphol appears to function by negatively modulating the Transforming Growth Factor beta (TGF-β) signaling pathway. [, ] It achieves this by promoting the movement of TGF-β receptors into lipid raft microdomains within the cell membrane, leading to their degradation. [] This disruption of TGF-β signaling contributes to the induction of cancer cell death.
Q2: Does Euphol interact with specific proteins or pathways?
A2: Yes, Euphol has been shown to interact with several key proteins and signaling pathways. One notable interaction is with Protein Kinase C (PKC) isoforms. Research suggests that Euphol modulates the expression of genes involved in the PKC pathway, contributing to its cytotoxic effects in colorectal cancer models. [] Specifically, treatment with Euphol stimulated the gene and protein expression of PKCα, PKCβ, PKCδ, and PKCZ in mouse organoids. []
Q3: What is the molecular formula and weight of Euphol?
A3: The molecular formula of Euphol is C30H50O, and its molecular weight is 426.72 g/mol.
Q4: What spectroscopic data are available for Euphol?
A4: Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, have been widely used to characterize and confirm the structure of Euphol. [, , , , ] These data provide detailed information about the compound's functional groups, carbon framework, and overall structure.
Q5: Is there any information available regarding the material compatibility and stability of Euphol under various conditions?
A5: While specific data on material compatibility is limited, research suggests that Euphol, like other triterpenes, might be susceptible to degradation under certain conditions, such as exposure to light, heat, and oxygen. [, , ] This potential for degradation underscores the importance of appropriate storage and handling practices to maintain the compound's stability and efficacy.
Q6: What types of in vitro and in vivo models have been used to study the efficacy of Euphol?
A6: Euphol's efficacy has been evaluated in both in vitro and in vivo settings using a variety of cancer models.
Q7: What are the key findings from in vitro studies on Euphol's anti-cancer activity?
A7: In vitro studies have demonstrated Euphol's cytotoxic and anti-proliferative effects against a broad range of human cancer cell lines, including those derived from esophageal squamous cell carcinoma, pancreatic ductal adenocarcinoma, prostate cancer, melanoma, and colon cancer. [] These findings highlight its potential as an anti-cancer agent.
Q8: Have any clinical trials been conducted to investigate Euphol in humans?
A8: Currently, there are no published clinical trials evaluating the safety and efficacy of Euphol in humans. Further research, including preclinical studies to establish safety and efficacy profiles, is needed before clinical trials can be considered.
Q9: What analytical techniques are commonly used to characterize and quantify Euphol?
A9: Several analytical methods have been employed to characterize and quantify Euphol, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being particularly prevalent.
Q10: Have these analytical methods been validated?
A10: Yes, validation of analytical methods for Euphol is crucial to ensure their reliability and accuracy. Studies employing HPLC methods have generally included validation parameters such as linearity, precision, accuracy, and recovery, demonstrating the suitability of these techniques for Euphol analysis. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.